フルオシノロンアセトニド

概要

説明

科学的研究の応用

Fluocinonide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Widely used in dermatology for the treatment of inflammatory skin conditions. .

Industry: Utilized in the formulation of various topical products for medical and cosmetic purposes.

作用機序

フルオシノニドは、細胞質グルココルチコイド受容体に結合することによってその効果を発揮します。 この受容体リガンド複合体は、細胞核に移行し、標的遺伝子のプロモーター領域のグルココルチコイド応答エレメントに結合します . この相互作用は遺伝子発現の調節につながり、抗炎症作用と免疫抑制作用をもたらします .

生化学分析

Biochemical Properties

Fluocinonide mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

Fluocinonide has anti-inflammatory and antipruritic (anti-itching) properties . It can cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency, including Cushing’s syndrome, hyperglycemia, and glucosuria . It may also affect growth in children and teens in some cases .

Molecular Mechanism

Fluocinonide exerts its effects at the molecular level by binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .

Temporal Effects in Laboratory Settings

Fluocinonide should not be used for more than two consecutive weeks . High doses or long-term use can lead to thinning skin, easy bruising, changes in body fat (especially in your face, neck, back, and waist), increased acne or facial hair, menstrual problems, impotence, or loss of interest in sex .

Dosage Effects in Animal Models

While specific studies on Fluocinonide dosage effects in animal models are limited, it is known that corticosteroids, the class of drugs to which Fluocinonide belongs, can have significant effects in animals. For instance, in dogs, corticosteroids can suppress natural systemic cortisol concentrations for weeks after one week of topical exposure .

Metabolic Pathways

Fluocinonide is metabolized primarily in the liver and is then excreted by the kidneys . Like other glucocorticoid agents, Fluocinonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Fluocinonide is absorbed through the skin into the bloodstream . The absorption is dependent on the formulation, amount applied, and nature of the skin at the application site; it may be increased with inflammation or occlusion .

Subcellular Localization

The subcellular localization of Fluocinonide is primarily at the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus . This localization is crucial for Fluocinonide to exert its effects at the molecular level.

準備方法

合成経路と反応条件

フルオシノニドは、ステロイド構造の修飾を含む多段階プロセスによって合成されます。 一般的な方法の1つは、ステロイド前駆体をフッ素化剤と反応させて、分子にフッ素原子を導入することです . 反応条件には通常、アセトンなどの溶媒と過マンガン酸カリウムや塩酸などの試薬の使用が含まれます .

工業生産方法

工業環境では、フルオシノニドは軟膏、クリーム、チンキ剤などのさまざまな製剤に調製されます . 生産プロセスには、最終製品の純度と効力を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

フルオシノニドは、次のようないくつかの種類の化学反応を起こします。

酸化: フルオシノニドは、酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、分子内の官能基を修飾することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は通常、制御された条件下で行われ、所望の修飾が確保されます .

主要な生成物

これらの反応から生成される主要な生成物には、薬理学的特性が変化した修飾されたステロイド化合物が含まれます。 これらの修飾は、フルオシノニドの効力と有効性を高めたり、低下させたりする可能性があります .

科学研究アプリケーション

フルオシノニドは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

フルオシノニドは、クロベタゾールプロピオン酸塩、ハロベタゾールプロピオン酸塩、ベタメタゾンジプロピオン酸塩などの他の強力なグルココルチコイドステロイドと比較されることがよくあります . これらの化合物はすべて同様の抗炎症作用を共有していますが、フルオシノニドは、その特定の結合親和性と効力でユニークです。 重度の炎症性皮膚疾患の治療に特に効果的であり、さまざまな臨床ニーズに合わせてさまざまな製剤があります .

類似化合物のリスト

- クロベタゾールプロピオン酸塩

- ハロベタゾールプロピオン酸塩

- ベタメタゾンジプロピオン酸塩

- アムシノニド

- デオキシメタゾン

- ジフロラゾンジアセテート

- フルチカゾンプロピオン酸塩

- ハルシノニド

- トリアムシノロンアセトニド

特性

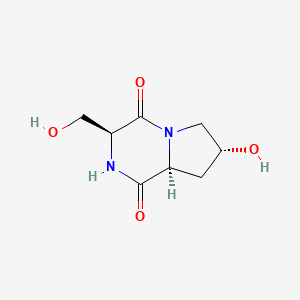

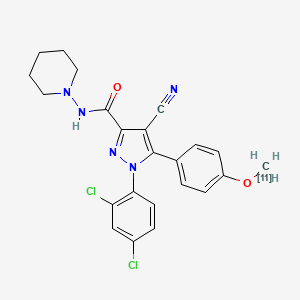

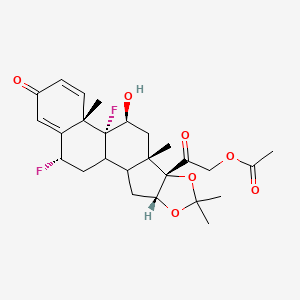

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHZNCJWYWUJD-IUGZLZTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045307 | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-02 g/L | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fluocinonide is a potent glucocorticoid steroid used topically as anti-inflammatory agent for the treatment of skin disorders such as eczema. Fluocinonide binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver. | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

356-12-7 | |

| Record name | Fluocinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

309 °C | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluocinonide exert its anti-inflammatory effects?

A: Fluocinonide is a potent glucocorticoid that binds to intracellular glucocorticoid receptors. [, , , ] This complex then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. [] Specifically, fluocinonide suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, effectively reducing inflammatory responses. []

Q2: What is the chemical structure and properties of fluocinonide?

A: Fluocinonide is a synthetic glucocorticoid with the chemical name 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione 21-acetate. [] Its molecular formula is C26H32F2O6 and it has a molecular weight of 494.58 g/mol. [] Spectroscopic data like UV and IR spectra are available for identification and purity assessment. []

Q3: Can fluocinonide be mixed with other ointments?

A: While fluocinonide ointment can be mixed with other ointments, it is advisable to avoid mixing it with those using emulsion bases. [] This is because such admixtures can lead to separation of the mixture and reduced release of fluocinonide over time, potentially impacting efficacy. []

Q4: How does the structure of fluocinonide relate to its potency compared to other corticosteroids?

A: Fluocinonide is a highly potent corticosteroid due to the presence of fluorine atoms at the 6α and 9α positions, as well as the acetonide group at the 16α, 17α positions. [, , ] These structural features enhance its binding affinity to the glucocorticoid receptor and contribute to its increased potency compared to less potent corticosteroids like hydrocortisone. [, ]

Q5: What strategies are employed to improve the stability and delivery of fluocinonide?

A: Various strategies can be used to enhance fluocinonide's stability and delivery. For example, incorporating fluocinonide into niosomes, which are microscopic vesicles, can improve its stability, prolong its release, and potentially enhance its anti-inflammatory effect. [] Furthermore, the choice of excipients and the development of specific cream, ointment, or gel formulations play a crucial role in ensuring optimal drug release and stability. [, , ]

Q6: How has the efficacy of fluocinonide been demonstrated in research?

A: Fluocinonide has been extensively studied for its efficacy in treating various inflammatory skin conditions. [, , , , , ] In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators. [] Numerous clinical trials have demonstrated its effectiveness in treating psoriasis, eczema, and other corticosteroid-responsive dermatoses. [, , , , ]

Q7: What are the potential adverse effects of fluocinonide?

A: As with all topical corticosteroids, prolonged or excessive use of fluocinonide can lead to local side effects such as skin thinning (atrophy), telangiectasia, hypopigmentation, and striae. [] Systemic side effects are rare with topical application but can occur with prolonged use over large areas or under occlusion. [, ] One study reported a case of transient band-like keratopathy after ocular exposure to fluocinonide cream and ketoconazole shampoo, highlighting the need for careful application. []

Q8: Are there alternative treatments to fluocinonide for inflammatory skin conditions?

A: Several alternative treatments are available for inflammatory skin conditions, including other topical corticosteroids, calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), vitamin D analogs, and systemic medications depending on the severity and type of condition. [, ] The choice of treatment depends on factors such as the specific diagnosis, severity of the condition, patient preference, and potential side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)